(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate (2R,3R)-2,3-dihydroxysuccinate (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate (2R,3R)-2,3-dihydroxysuccinate
Brand Name: Vulcanchem
CAS No.: 419563-22-7
VCID: VC0041462
InChI: InChI=1S/C7H11NO2.C4H6O6/c1-10-7(9)5-2-3-6(8)4-5;5-1(3(7)8)2(6)4(9)10/h2-3,5-6H,4,8H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t5-,6+;1-,2-/m11/s1
SMILES: COC(=O)C1CC(C=C1)N.C(C(C(=O)O)O)(C(=O)O)O
Molecular Formula: C11H17NO8
Molecular Weight: 291.25 g/mol

(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate (2R,3R)-2,3-dihydroxysuccinate

CAS No.: 419563-22-7

Reference Standards

VCID: VC0041462

Molecular Formula: C11H17NO8

Molecular Weight: 291.25 g/mol

(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate (2R,3R)-2,3-dihydroxysuccinate - 419563-22-7

CAS No. 419563-22-7
Product Name (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate (2R,3R)-2,3-dihydroxysuccinate
Molecular Formula C11H17NO8
Molecular Weight 291.25 g/mol
IUPAC Name (2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate
Standard InChI InChI=1S/C7H11NO2.C4H6O6/c1-10-7(9)5-2-3-6(8)4-5;5-1(3(7)8)2(6)4(9)10/h2-3,5-6H,4,8H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t5-,6+;1-,2-/m11/s1
Standard InChIKey XSEHIOOHMZAFCV-IBSOYGIKSA-N
Isomeric SMILES COC(=O)[C@H]1C[C@H](C=C1)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
SMILES COC(=O)C1CC(C=C1)N.C(C(C(=O)O)O)(C(=O)O)O
Canonical SMILES COC(=O)C1CC(C=C1)N.C(C(C(=O)O)O)(C(=O)O)O
Synonyms (1S,4R)-4-Amino-2-cyclopentene-1-carboxylic Acid Methyl Ester (2R,3R)-2,3-Dihydroxybutanedioate
PubChem Compound 9857192
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator